molecular formula C12H14N2 B598900 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile CAS No. 1203686-62-7

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Cat. No. B598900
M. Wt: 186.258
InChI Key: NXLYCHGSVCJTRX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile, have been extensively studied for their therapeutic applications. Initially recognized for neurotoxicity, certain THIQ derivatives later showed potential as neuroprotective agents and have been explored for various therapeutic activities. The U.S. FDA approval of trabectedin, a compound with a THIQ scaffold, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise in treating cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, indicating their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

OLED Technology

The BODIPY-based materials, incorporating tetrahydroisoquinoline structures, have emerged as significant platforms for applications in OLED devices. These materials have been identified for their potential as 'metal-free' infrared emitters, indicating a promising area of research for developing new organic semiconductors. The exploration of BODIPY-based materials, which include the THIQ scaffold, aims to inspire future developments in OLED technology, providing a foundation for the design and synthesis of new materials (Squeo & Pasini, 2020).

Health Benefits and Drug Design

Further research highlights the health benefits of 4,4-dimethyl phytosterols, a category to which 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile could be related, showing their involvement in disease prevention and potential relationships with the endogenous cannabinoid system (ECS). This area suggests a need for deeper exploration into the ECS relationship and clinical trials to understand the mechanisms better (Zhang et al., 2019).

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12/h3-5,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLYCHGSVCJTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744840
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

CAS RN

1203686-62-7
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-5-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203686-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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